3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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Description
“3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C17H14N2O2S . It has a molecular weight of 310.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H14N2O2S/c20-16(21)9-8-14-12-19(11-13-5-2-1-3-6-13)18-17(14)15-7-4-10-22-15/h1-10,12H,11H2,(H,20,21)/b9-8+ .Scientific Research Applications
Synthesis and Characterization
The compound is involved in the synthesis of various derivatives with potential applications. For instance, it is used in the generation of hydroxy pyrazolines, which have been characterized by IR, 1H NMR, and 13C NMR spectra, indicating its utility in chemical synthesis and structural analysis (Parveen, Iqbal, & Azam, 2008).
Structural Diversity and Chemical Libraries
It's a starting material for alkylation and ring closure reactions, leading to a structurally diverse library of compounds. This highlights its role in creating extensive compound libraries for screening in various research areas, including drug discovery (Roman, 2013).
Antimicrobial Activity
Several studies have utilized this compound or its derivatives for synthesizing new chemical entities with promising antimicrobial properties. The synthesized compounds exhibit significant activity against various bacterial and fungal strains, marking its importance in the field of antimicrobial research (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016), (Shaikh et al., 2014), (Patel & Patel, 2017), (Hamed et al., 2020).
Antitumor and Anticancer Activity
It's a precursor in the synthesis of compounds with anticancer and antitumor properties. Derivatives synthesized from this compound have shown promising activities against various cancer cell lines, indicating its potential in cancer research and therapy (Gomha, Edrees, & Altalbawy, 2016).
Photoalignment in Liquid Crystals
Studies have reported the use of derivatives for promoting excellent photoalignment of bulk commercial nematic liquid crystals. This suggests its application in the development of advanced materials for display technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Properties
IUPAC Name |
(E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(21)9-8-14-12-19(11-13-5-2-1-3-6-13)18-17(14)15-7-4-10-22-15/h1-10,12H,11H2,(H,20,21)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDCSBPVLLSLU-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24834479 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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